2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
Overview
Description
2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and methyleneaminooxycarbonyl groups
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that compounds like this are often used in the synthesis of various agrochemicals and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Result of Action
It’s known that similar compounds play a crucial role in the synthesis of various agrochemicals and pharmaceutical ingredients , suggesting that this compound could have a similar role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the 2-chloro-6-fluorobenzaldehyde: This can be achieved by chlorination and fluorination of benzaldehyde under controlled conditions.
Condensation Reaction: The 2-chloro-6-fluorobenzaldehyde is then reacted with an appropriate amine to form the methyleneamino derivative.
Coupling with Pyridine Derivative: The methyleneamino derivative is then coupled with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove certain functional groups or to convert the compound into a more reduced form.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-hydroxypyridine
- 3-Bromo-2-chloropyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is unique due to the presence of both chloro and fluoro substituents, as well as the methyleneaminooxycarbonyl group. These functional groups confer specific chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-(2-chloro-6-fluorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O2/c14-10-4-1-5-11(16)9(10)7-18-20-13(19)8-3-2-6-17-12(8)15/h1-7H/b18-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAYEOPMCQRFDE-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NOC(=O)C2=C(N=CC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/OC(=O)C2=C(N=CC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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